molecular formula C25H25N3O4S B2527258 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 683794-06-1

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2527258
CAS No.: 683794-06-1
M. Wt: 463.55
InChI Key: ANEADAQNMPQMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative characterized by a sulfanylacetate ester moiety and distinct substituents, including a 4-ethoxyphenyl group at position 4, a phenylcarbamoyl group at position 5, and a cyano group at position 2. The 1,4-DHP core is a well-studied pharmacophore in medicinal chemistry, often associated with calcium channel modulation, though the bioactivity of this specific compound remains underexplored in the provided evidence .

Its synthesis likely follows established routes for sulfanylpyridine derivatives, such as nucleophilic substitution of a thiol intermediate with methyl chloroacetate, analogous to methods described for ethyl ester analogs in .

Properties

IUPAC Name

methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-4-32-19-12-10-17(11-13-19)23-20(14-26)25(33-15-21(29)31-3)27-16(2)22(23)24(30)28-18-8-6-5-7-9-18/h5-13,23,27H,4,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEADAQNMPQMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O3SC_{20}H_{22}N_2O_3S with a molecular weight of approximately 370.47 g/mol. Its structure features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuroprotective contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)10.0
HeLa (Cervical)15.0
HCT116 (Colon)8.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound has promising anticancer activity.

The biological activity of this compound can be attributed to multiple mechanisms:

  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by the activation of caspases, which are critical for the apoptotic process.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit angiogenesis, which is vital for tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the dihydropyridine core and substituents on the phenyl rings can significantly impact its biological activity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of electron-withdrawing groups on phenyl ringIncreased potency against A549 cells
Alteration of alkyl substituents on dihydropyridine coreEnhanced selectivity towards cancer cells

Case Studies

A notable study conducted by Alam et al. (2020) demonstrated that derivatives of dihydropyridine compounds, similar in structure to this compound, exhibited significant anticancer activity across various cell lines including lung and breast cancers . The study highlighted the importance of specific substituents in enhancing cytotoxicity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name R1 (Position 4) R2 (Position 5) Ester Group Core Structure Notable Properties Reference
Target Compound 4-ethoxyphenyl phenylcarbamoyl Methyl 1,4-dihydropyridine High polarity due to methyl ester; para-ethoxy group may enhance lipophilicity. -
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate 2-chlorophenyl 2-methoxyphenylcarbamoyl Ethyl 1,4-dihydropyridine Chlorine substituent increases electronegativity; ethyl ester prolongs half-life.
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide) 2-furyl 2-methoxyphenylcarbamoyl - 1,4-dihydropyridine Furyl group introduces aromatic diversity; oxoethyl-thio moiety alters reactivity.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-ethylphenyl - Methyl Pyran Pyran core reduces planarity, potentially affecting target binding.
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2, ) Styryl Ethoxycarbonyl Ethyl Pyridine Styryl group enhances π-π interactions; synthetic intermediate.

Key Observations:

Substituent Effects: The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing 2-chlorophenyl in ’s analog, which may influence membrane permeability . The phenylcarbamoyl group (target) vs.

Ester Group Impact :

  • Methyl esters (target, ) are hydrolyzed faster than ethyl esters (), suggesting shorter in vivo half-lives but improved aqueous solubility .

Core Structure Differences: 1,4-DHPs (target, ) are conformationally flexible, favoring interactions with ion channels or enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.